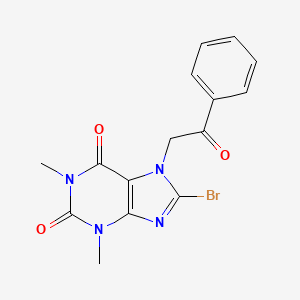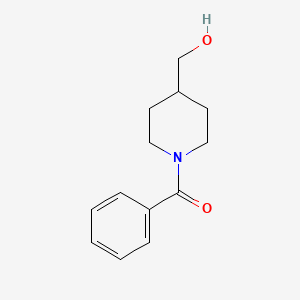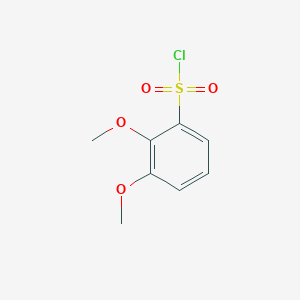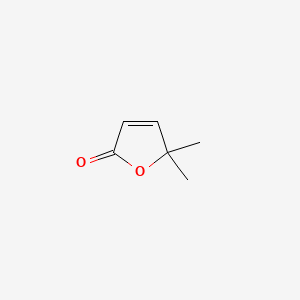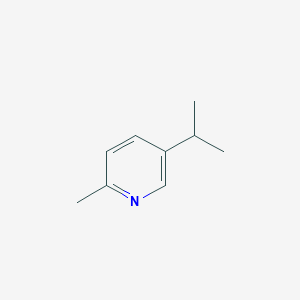
Pyridine, 2-methyl-5-(1-methylethyl)
Descripción general
Descripción
“Pyridine, 2-methyl-5-(1-methylethyl)” is an organic compound with the molecular formula C9H13N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are quite familiar structures in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “Pyridine, 2-methyl-5-(1-methylethyl)” can be represented by the InChI string: InChI=1S/C9H13N/c1-7(2)9-5-4-8(3)10-6-9/h4-7H,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Mecanismo De Acción
The mechanism of action of pyridine, 2-methyl-5-(1-methylethyl) is not well understood. However, it is known that it is a highly reactive compound, and can act as a nucleophile in organic reactions. It can also act as a Lewis acid, and can be used to catalyze a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of pyridine, 2-methyl-5-(1-methylethyl) are not well understood. However, it is known that it is a highly volatile and flammable compound, and can cause irritation to the eyes and skin. Additionally, it can cause respiratory irritation and can be toxic if inhaled in large quantities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 2-methyl-5-(1-methylethyl) has several advantages for use in laboratory experiments. It is a highly reactive compound, and can be used as a reagent in organic synthesis. Additionally, it is a volatile compound, and can be used as a solvent for extraction and chromatography. It is also a relatively inexpensive compound, and can be easily obtained from chemical suppliers. However, it is also a highly flammable compound, and can be hazardous to handle in the laboratory.
Direcciones Futuras
The future directions for pyridine, 2-methyl-5-(1-methylethyl) are numerous. It can be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, it can be used as a catalyst in the synthesis of organic compounds, and as a starting material in the synthesis of heterocyclic compounds. It can also be used as a solvent for extraction and chromatography, and as a reagent in organic synthesis. Finally, it can be used in the development of new materials, such as polymers and nanomaterials.
Aplicaciones Científicas De Investigación
Pyridine, 2-methyl-5-(1-methylethyl) is widely used in scientific research. It is used as a reagent in organic synthesis, as a solvent for extraction and chromatography, and as a catalyst in the synthesis of organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, it is used as a starting material in the synthesis of heterocyclic compounds.
Propiedades
IUPAC Name |
2-methyl-5-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)9-5-4-8(3)10-6-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXASMDVSGYHPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336162 | |
| Record name | Pyridine, 2-methyl-5-(1-methylethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20194-71-2 | |
| Record name | Pyridine, 2-methyl-5-(1-methylethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)
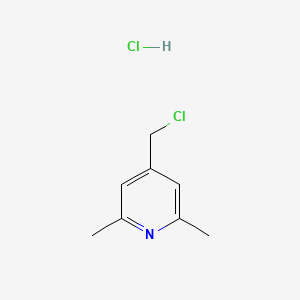
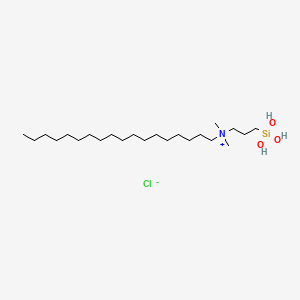
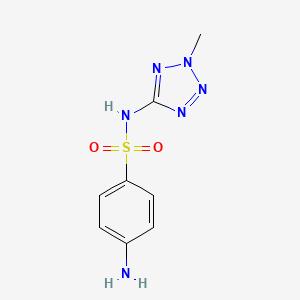
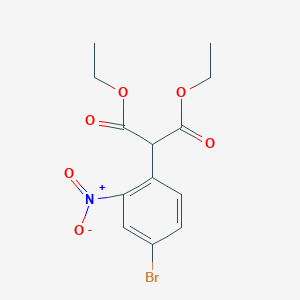

![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)
![4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-](/img/structure/B3049250.png)
